molecular formula C19H19N3O4 B2605576 N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895442-28-1

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No. B2605576
CAS RN: 895442-28-1
M. Wt: 353.378
InChI Key: BAUCNXLWIGTCSE-UHFFFAOYSA-N
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Description

The compound “N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide” is an organic compound based on its structure. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also contains a benzamide group, which consists of a benzene ring attached to an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring and the benzamide group. The presence of the dimethylphenyl group and the dimethoxybenzamide group would also be notable features .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The oxadiazole ring and the benzamide group could potentially undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring could potentially influence its electronic properties, while the benzamide group could influence its solubility properties .

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

A study demonstrated the synthesis of 1,3,4-oxadiazole N-Mannich bases and their in vitro inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Some compounds showed broad-spectrum antibacterial activities and potent activity against tested Gram-positive bacteria. Additionally, the anti-proliferative activity of these compounds was evaluated against several cancer cell lines, with some compounds showing optimum activity (Al-Wahaibi et al., 2021).

Anticancer and Antimycobacterial Agents

Another research synthesized 2,5‐Disubstituted‐1,3,4‐oxadiazole derivatives and screened them for in vitro anticancer studies. Among these compounds, one demonstrated superior activity against certain cancer cells and was identified as an excellent anticancer and antimycobacterial agent (Polkam et al., 2017).

Antimicrobial Activity

A series of new 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives were synthesized, characterized, and screened for their in vitro antimicrobial activity. Some compounds showed potential activity, comparable to commercial antibiotics, against tested strains (Mohana, 2013).

Antioxidant Activity

The synthesis of new 2,5-Di-substituted 1,3,4-Oxadiazoles bearing 2,6-Di-tert-butylphenol moieties and their evaluation for antioxidant activity was conducted. Certain compounds exhibited significant free-radical scavenging ability, highlighting their potential as antioxidants (Shakir et al., 2014).

Luminescence Sensing

Research on dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks showed that they could serve as fluorescence sensors for benzaldehyde-based derivatives due to their characteristic sharp emission bands of Eu(3+) or Tb(3+) ions, demonstrating their potential in chemical sensing applications (Shi et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound could involve further studies on its synthesis, properties, and potential applications. This could include exploring its potential use in areas such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-11-8-9-13(12(2)10-11)18-21-22-19(26-18)20-17(23)14-6-5-7-15(24-3)16(14)25-4/h5-10H,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUCNXLWIGTCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C(=CC=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide

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